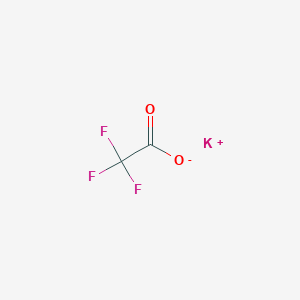

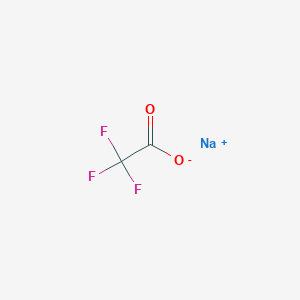

potassium;2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium;2,2,2-trifluoroacetate, also known as potassium trifluoroacetate, is a chemical compound with the formula CF₃COOK. It is a white crystalline solid that is commonly used as a reagent in organic synthesis. The compound is characterized by its potassium and trifluoroacetate functional groups, making it a versatile platform for introducing trifluoroacetate moieties into different molecules .

Méthodes De Préparation

Potassium trifluoroacetate can be synthesized by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate. The general reaction is as follows: [ \text{CF}_3\text{COOH} + \text{KOH} \rightarrow \text{CF}_3\text{COOK} + \text{H}_2\text{O} ] This reaction can also be carried out using potassium carbonate or potassium bicarbonate instead of potassium hydroxide . For purification, the salt can be dissolved in trifluoroacetic acid with about 2% trifluoroacetic anhydride, filtered, and evaporated carefully to dryness. It can then be recrystallized from trifluoroacetic acid .

Analyse Des Réactions Chimiques

Potassium trifluoroacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can act as a source of trifluoroacetyl anion (CF₃CO₂⁻) in nucleophilic substitution reactions.

Acylation: It is used in acylation reactions to introduce trifluoroacetate groups into organic molecules.

Applications De Recherche Scientifique

Potassium trifluoroacetate is widely used in scientific research due to its versatility:

Medicine: The compound is involved in the synthesis of various pharmaceuticals that require trifluoroacetate groups.

Mécanisme D'action

The mechanism by which potassium trifluoroacetate exerts its effects involves the release of trifluoroacetate ions (CF₃CO₂⁻). These ions participate in various chemical reactions, such as nucleophilic substitution and acylation, by acting as nucleophiles or electrophiles. The compound can also decompose at high temperatures, releasing potassium fluoride and other volatile products .

Comparaison Avec Des Composés Similaires

Potassium trifluoroacetate can be compared with other similar compounds, such as:

Sodium trifluoroacetate: Similar in structure but contains sodium instead of potassium.

Potassium difluorobromoacetate: Contains bromine and two fluorine atoms instead of three fluorine atoms.

Trifluoroacetic acid: The parent acid of potassium trifluoroacetate, which lacks the potassium ion.

Potassium trifluoroacetate is unique due to its specific combination of potassium and trifluoroacetate groups, which provide distinct reactivity and applications in various fields.

Propriétés

IUPAC Name |

potassium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNPJFGIODEJLQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724760.png)

![1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724765.png)

![N'-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724766.png)

![N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724772.png)